N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a complex organic compound characterized by its biphenyl and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenoxy intermediates. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst to form the biphenyl structure.
Etherification: The methoxyphenoxy group can be introduced through an etherification reaction, where a phenol reacts with a methoxy group under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the biphenyl and methoxyphenoxy intermediates with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The biphenyl and methoxyphenoxy groups can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenoxy groups can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-diphenyl-N,N’-bis(3,3’-methylphenyl)-[(1,1’-biphenyl)]-4,4’-diamine
- 4-Phenylanisole
- 4’-Methylbiphenyl-4-carboxylic acid
Uniqueness
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is unique due to its combination of biphenyl and methoxyphenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-18-11-13-19(14-12-18)26-15-16-27(23,24)22-21-10-6-5-9-20(21)17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLBWBGHTQHGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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